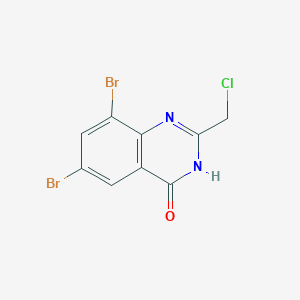
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one
Descripción general
Descripción
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one (DBCMQ) is an organic compound that is widely used in the field of organic chemistry. It is a derivative of quinazolin-4-one, and its structure consists of a quinazolin-4-one core with two bromine and one chlorine substituents. DBCMQ is a highly versatile compound due to its unique structure, and it is used for a variety of applications in organic synthesis, scientific research, and laboratory experiments.
Aplicaciones Científicas De Investigación
Based on the information available, here is a comprehensive analysis of the scientific research applications of “6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one”, focusing on several unique applications:
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial properties against bacteria and fungi . Research into the specific antimicrobial activity of “6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one” could lead to the development of new antibiotics.
PARP Inhibitors
Quinazolinone derivatives have been investigated as effective PARP inhibitors involved in mono ADP-ribosylation . The specific activity of “6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one” as a PARP inhibitor could be explored for therapeutic applications.
Antifungal and Antiviral Applications
The compound’s potential use in treating fungal and viral infections is another area of interest due to the broad biological activity profiles of quinazolinone derivatives .
Anti-inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of quinazolinone derivatives could be extended to “6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one”, potentially leading to new pain management medications .
Hypoglycemic Activity
Given the hypoglycemic activity observed in some quinazolinone derivatives, “6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one” could be studied for its potential use in managing diabetes .
Mecanismo De Acción
Target of Action
It has been tested in vitro against the human breast cancer cell line (mcf-7) , suggesting that it may target proteins or pathways involved in breast cancer.
Biochemical Pathways
It has been shown to activate the apoptotic cascade in mcf-7 cells , suggesting that it may influence pathways related to programmed cell death.
Result of Action
6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one has shown promising cytotoxic activity against the MCF-7 breast cancer cell line . Some derivatives of this compound have exerted a powerful cytotoxic effect, with a very low IC50 . All tested compounds activated the apoptotic cascade in MCF-7 cells .
Propiedades
IUPAC Name |
6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTKKBVDRWHPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-bromophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1492395.png)

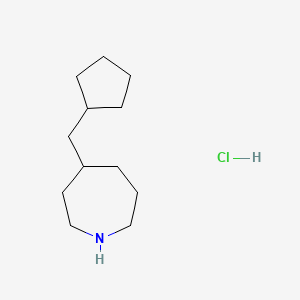

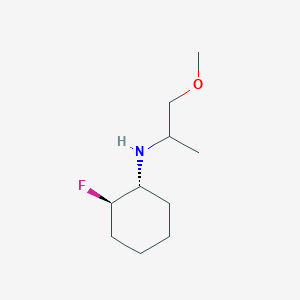
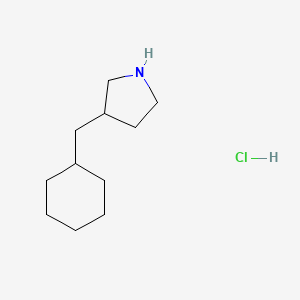


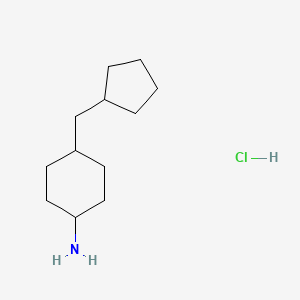
![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
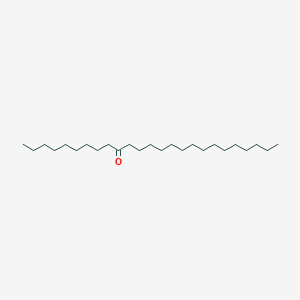
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)